Product packaging for Dexamethasone phenylpropionate(Cat. No.:CAS No. 1879-72-7)

Dexamethasone phenylpropionate

Cat. No.: B193504
CAS No.: 1879-72-7
M. Wt: 524.6 g/mol
InChI Key: CTKMBLPPDDQOSU-JPYVRCQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexamethasone phenylpropionate (CAS Number: 1879-72-7) is a synthetic corticosteroid ester and a potent glucocorticoid widely used in veterinary medicine as a long-acting anti-inflammatory and anti-allergic agent . Its research value stems from its unique pharmacokinetic profile; it is a component of combination formulations where it is absorbed slowly from the injection site, providing a sustained therapeutic effect, in contrast to the rapid action of salts like dexamethasone sodium phosphate . This makes it a compound of significant interest for studying prolonged drug release and the management of chronic inflammatory conditions in animal models. The mechanism of action for this compound is mediated through the glucocorticoid receptor (GR) . As an agonist, the unbound molecule crosses cell membranes and binds to specific cytoplasmic receptors . This binding leads to genomic changes that result in the downregulation of pro-inflammatory signals and the promotion of anti-inflammatory signals . The anti-inflammatory effects are achieved through the inhibition of phospholipase A2, which decreases the formation of arachidonic acid derivatives, and the inhibition of key inflammatory transcription factors like NF-kappa B, while also promoting anti-inflammatory genes . This multifaceted action reduces leukocyte migration and decreases capillary permeability and vasodilation . In a research context, this compound is primarily utilized as a reference standard in analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves to ensure traceability against pharmacopeial standards such as those from the USP or EP . The compound is for research purposes only and must not be used as a human or veterinary therapeutic agent, food additive, or for any household application. Please note that this product is intended for use by qualified researchers and professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37FO6 B193504 Dexamethasone phenylpropionate CAS No. 1879-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKMBLPPDDQOSU-JPYVRCQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940264
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-72-7
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 21-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamethasone 21-(3-phenylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Reaction Mechanisms in Research

Esterification Methodologies

Esterification is a fundamental reaction in organic chemistry, and for a complex molecule like dexamethasone (B1670325), specific methods are employed to ensure the reaction occurs at the desired position with high efficiency. The 21-hydroxyl group of dexamethasone is the most reactive and sterically accessible site for this reaction. nih.gov

A widely utilized method for synthesizing dexamethasone phenylpropionate is through carbodiimide-mediated coupling, specifically the Steglich esterification. nih.gov This approach uses a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent to activate the carboxylic acid group of 3-phenylpropionic acid. nih.gov A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also employed to facilitate the reaction. nih.gov

The general protocol involves reacting dexamethasone with phenylpropionic acid in the presence of DCC and DMAP. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Research has focused on several key parameters:

Temperature: The Steglich esterification is often initiated at 0°C and then allowed to warm to room temperature. This temperature control helps to manage the reaction rate and minimize side reactions. numberanalytics.com

Molar Ratios: The stoichiometry of the reactants and reagents significantly impacts the reaction outcome. A common molar ratio used is 1 part dexamethasone to 1.2 parts phenylpropionic acid and 1.5 parts DCC.

Reaction Time: The reaction is typically allowed to proceed for 12 to 24 hours to ensure completion.

Solvent: The choice of an anhydrous solvent like DCM or DMF is important to prevent hydrolysis of the activated carboxylic acid and the final ester product.

Catalyst: The use of a catalyst like p-toluenesulfonic acid (pTSA) in conjunction with DCC has been shown to significantly improve yields in some esterification reactions. google.comgoogle.com

Through careful optimization of these conditions, yields of this compound can reach 85-92% after purification. Purification methods often involve filtration to remove the dicyclohexylurea (DCU) byproduct, followed by techniques like liquid-liquid extraction and column chromatography.

Table 1: Optimized Reaction Conditions for Steglich Esterification of this compound

Parameter Condition
Reagents Dexamethasone, Phenylpropionic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0°C to 25°C
Reaction Time 12–24 hours
Molar Ratio (Dexamethasone:Phenylpropionic Acid:DCC) 1:1.2:1.5
Yield 85–92%

This table summarizes the optimized conditions for the synthesis of this compound via Steglich esterification, a common carbodiimide-mediated coupling approach.

The mechanism of the Steglich esterification involves several key steps. First, the dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of phenylpropionic acid, forming a highly reactive O-acylisourea intermediate. The 4-dimethylaminopyridine (DMAP) catalyst then facilitates the nucleophilic attack of the dexamethasone's 21-hydroxyl group on this intermediate. nih.gov This attack leads to the formation of the desired ester bond and the release of dicyclohexylurea (DCU) as a byproduct.

The use of a pyridine-based solvent can also play a role in the reaction mechanism, potentially by forming a salt with a strong acid catalyst, which may suppress side reactions. google.com

Hydrolysis Kinetics and Mechanisms

Hydrolysis, the cleavage of the ester bond by reaction with water, is a critical aspect of the chemical behavior of this compound. This process can be influenced by pH and the presence of enzymes, ultimately releasing the active dexamethasone molecule. fao.orgevitachem.com

The stability of the ester bond in this compound is highly dependent on the pH of the surrounding environment.

Acid-Catalyzed Hydrolysis: In acidic conditions, such as in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the ester undergoes nucleophilic acyl substitution. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the products: dexamethasone and phenylpropionic acid. Studies have shown that at a pH of 5.0, the hydrolysis rate is approximately 1% per day, with a half-life of about 70 days.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydrolysis is irreversible. The hydroxide ion acts as a nucleophile, attacking the ester and leading to the formation of the dexamethasone sodium salt and the phenylpropionate ion. At a pH of 7.4, the hydrolysis rate is very low, indicating stability in neutral conditions.

The pH-dependent nature of this hydrolysis is a key property that can be exploited in drug delivery systems, allowing for controlled release in specific acidic environments, such as inflamed tissues.

Table 2: pH-Dependent Hydrolysis of this compound

pH Condition Hydrolysis Rate (per day) Half-Life (days)
5.0 Acetate (B1210297) buffer ~1% ~70
7.4 Phosphate (B84403) buffer 0% Stable

This table illustrates the significant influence of pH on the hydrolysis rate of this compound, showing increased degradation in acidic environments.

Comparative Hydrolysis Reactivity Studies with Dexamethasone Derivatives

The rate of hydrolysis, or de-esterification, is a critical factor influencing the duration of action of dexamethasone esters. nih.gov The generation of glucocorticoid activity requires the hydrolysis of the ester to release the active dexamethasone. fao.org Studies comparing different dexamethasone esters have revealed significant differences in their hydrolysis rates.

The lipophilicity of the ester side chain plays a crucial role in its hydrolysis rate. This compound, being more lipophilic, exhibits a slower hydrolysis rate compared to more water-soluble esters like dexamethasone sodium phosphate. This delayed hydrolysis contributes to a more sustained release and prolonged duration of action. For instance, research has shown that dexamethasone phosphate is hydrolyzed much more rapidly in synovial fluids than dexamethasone sulfate. nih.gov

In a comparative study of various dexamethasone derivatives, it was observed that esters with shorter alkyl chains or more polar groups tend to hydrolyze faster. frontiersin.org For example, dexamethasone acetate has a moderate rate of hydrolysis compared to the slow rate of this compound. The table below summarizes the relative hydrolysis rates and lipophilicity of different dexamethasone esters.

Ester DerivativeHydrolysis Rate (pH 7.4)Lipophilicity (logP)
This compoundLow3.8
Dexamethasone AcetateModerate2.5
Dexamethasone Sodium PhosphateHigh-

This table presents a comparative overview of the hydrolysis rates and lipophilicity of different dexamethasone esters based on available data.

Stability Research for Formulation Development

The stability of this compound is a key consideration in the development of pharmaceutical formulations. The primary degradation pathway for this compound is the hydrolysis of the ester bond.

Impact of Environmental Factors on Ester Hydrolysis

The hydrolysis of the ester bond in this compound is significantly influenced by environmental factors, particularly pH and temperature.

pH: The rate of hydrolysis is pH-dependent. The ester bond is susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In acidic environments, the reaction is reversible and proceeds via nucleophilic acyl substitution, driven forward by an excess of water. quora.com For example, under conditions of 0.1M HCl at 60°C, the ester bond can be cleaved over 12 hours.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (e.g., 0.1M NaOH at room temperature for 6 hours), the hydrolysis is irreversible and occurs through deprotonation and subsequent nucleophilic attack by hydroxide ions.

Temperature: Elevated temperatures accelerate the rate of hydrolysis. Accelerated stability studies have highlighted the compound's sensitivity to higher temperatures. Research on dexamethasone solutions has shown that degradation increases with rising temperatures. researchgate.netnih.gov For instance, studies on dexamethasone suspensions have been conducted at both refrigerated (4°C) and room temperatures (25°C) to assess stability over time. nih.govscispace.com

The table below illustrates the stability of dexamethasone suspensions under different storage temperatures.

Storage TemperatureConcentration Maintained (after 91 days)
4°C>96%
25°C>96%

This table shows the percentage of the original concentration of dexamethasone maintained in suspensions after 91 days of storage at different temperatures, indicating good stability under these conditions. nih.gov

Pharmacological Mechanisms and Receptor Binding Investigations

Glucocorticoid Receptor Binding Dynamics

The primary mechanism of action for dexamethasone (B1670325) phenylpropionate involves its binding to and activation of the glucocorticoid receptor (GR). ontosight.ai This interaction initiates a cascade of events that ultimately leads to the modulation of gene expression and the subsequent physiological responses.

Dexamethasone phenylpropionate, like other glucocorticoids, interacts with the glucocorticoid receptor (GR) located in the cytoplasm of target cells. researchgate.net The binding affinity of a steroid to the GR is a critical determinant of its potency. Synthetic glucocorticoids, including dexamethasone derivatives, generally exhibit a higher affinity for the GR compared to the endogenous ligand, cortisol. vin.comnih.gov This increased affinity contributes to their longer biological duration of action. vin.com

Studies on various glucocorticoid esters have shown that modifications to the steroid molecule can significantly alter both binding affinity and lipophilicity. nih.gov While 21-esters of glucocorticoids generally show a lower binding affinity than their parent alcohol form, the elongation of the ester chain can lead to an increase in both binding affinity and lipophilicity. nih.gov The interaction between the glucocorticoid and the receptor is highly specific, with certain amino acid residues within the GR's ligand-binding domain playing crucial roles. For instance, Asn-564 forms a hydrogen bond with the C11-OH group of the steroid, while Met-639 engages in hydrophobic interactions with the side chains, both of which are important for ligand binding and subsequent receptor activation. nih.gov

Table 1: Competitive Binding of Dexamethasone and a Dexamethasone Derivative (DR9NP) to the Glucocorticoid Receptor This table is based on data from a competitive binding assay where cytosolic fractions containing the glucocorticoid receptor were incubated with a tritiated dexamethasone and competed with unlabeled dexamethasone or DR9NP (a dexamethasone-psoralen derivative).

CompetitorRelative KD
Dexamethasone6 x 10-9 M
DR9NP9.5 x 10-8 M
Data sourced from a study on bifunctional steroid derivatives. researchgate.net

Upon binding of this compound to the cytosolic glucocorticoid receptor, the receptor-ligand complex undergoes a conformational change. nih.gov This change facilitates the dissociation of chaperone proteins, such as heat shock proteins, and exposes a nuclear localization signal. nih.govthermofisher.com The activated receptor-ligand complex then translocates from the cytoplasm into the nucleus. researchgate.netthermofisher.com This nuclear translocation is a critical step in the genomic signaling pathway of glucocorticoids. thermofisher.comresearchgate.net Studies using fluorescently tagged GR have visually confirmed this translocation process, showing an accumulation of the receptor in the nucleus following treatment with dexamethasone. researchgate.net The efficiency of this nuclear import can be influenced by the specific ligand bound to the receptor. researchgate.net

Once inside the nucleus, the this compound-GR complex acts as a transcription factor. thermofisher.com It binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby altering their transcription rates. researchgate.net This modulation of gene expression is the basis for the wide-ranging physiological and therapeutic effects of glucocorticoids.

The interaction with GREs can lead to either the up-regulation (transactivation) or down-regulation (transrepression) of gene expression. For example, dexamethasone has been shown to increase the synthesis of anti-inflammatory proteins like C1 inhibitor, factor B, and C2 by increasing the stability of their respective mRNAs. nih.gov Conversely, it can decrease the expression of pro-inflammatory genes, such as those for C3 and lysozyme, by reducing their transcription rates. nih.gov In peripheral blood cells, dexamethasone treatment leads to the reproducible regulation of thousands of genes, with key anti-inflammatory mediators like DUSP1 and TSC22D3 (GILZ) being among the most responsive. frontiersin.orgnih.gov The sensitivity of different genes to dexamethasone can vary, with those related to inflammation often showing a more sensitive response compared to genes involved in metabolic processes. frontiersin.org

Mineralocorticoid Receptor Interactions

In addition to their primary interaction with glucocorticoid receptors, dexamethasone and its derivatives can also bind to mineralocorticoid receptors (MR), also known as Type I receptors. researchgate.netnih.gov This interaction is particularly relevant in tissues where both receptor types are expressed, such as the brain. nih.gov

Research in female mouse brain tissue has demonstrated that dexamethasone can bind to Type I mineralocorticoid receptors with high affinity. nih.gov Scatchard analyses revealed that the affinity of Type I receptors for dexamethasone (with a dissociation constant, Kd, of approximately 0.83 nM) is nearly as high as their affinity for the primary mineralocorticoid, aldosterone (B195564) (Kd ≈ 0.46 nM). nih.gov This high-affinity binding suggests that some of the central effects of dexamethasone may be mediated through these Type I receptors, challenging the notion that its actions in the brain are exclusively via the classical glucocorticoid (Type II) receptor. nih.gov The binding of dexamethasone to these high-affinity sites has been shown to be functionally important, as it can lead to the down-regulation of Type I receptors in various brain regions. nih.gov

Competitive binding studies have further elucidated the nature of dexamethasone's interaction with mineralocorticoid receptors. These studies have shown that dexamethasone can effectively compete with aldosterone for binding to the Type I receptor, suggesting that their binding sites may be equivalent or at least overlap. nih.gov However, the interaction of dexamethasone with the MR is complex and can differ from that of endogenous ligands. For instance, while aldosterone strongly induces a specific conformational interaction between the N- and C-terminal domains of the MR, dexamethasone has been shown to antagonize this interaction. nih.gov This suggests that dexamethasone binding induces a different conformational change in the MR compared to aldosterone. nih.gov In some contexts, dexamethasone has been observed to cause the nuclear translocation of the MR but fails to induce the expression of MR target genes, indicating a potential antagonistic or functionally selective effect at this receptor. nve.nl

Table 2: Relative Binding Affinities of Various Steroids for the Mineralocorticoid Receptor (MR) This table provides a qualitative comparison of the binding and functional effects of different steroids on the MR based on their ability to induce or inhibit the N/C-terminal interaction, a key step in receptor activation.

SteroidEffect on MR N/C-Terminal Interaction
AldosteroneStrong Inducer
DeoxycorticosteroneWeak Inducer / Predominantly Inhibitor
CortisolWeak Inducer / Predominantly Inhibitor
ProgesteroneAntagonist
DexamethasoneAntagonist
9α-FludrocortisolRobust Inducer
Data sourced from a study characterizing the MR N/C-interaction. nih.gov

Receptor Down-Regulation Induced by this compound

Dexamethasone, the active glucocorticoid component of this compound, induces a significant down-regulation of its own receptor, the glucocorticoid receptor (GR). nih.govnih.gov This process, known as homologous down-regulation, is a key feedback mechanism controlling cellular sensitivity to the steroid. mdpi.com Following administration, dexamethasone leads to a ligand-induced decrease in GR gene expression at both the mRNA and protein levels. nih.gov

Research in NIH 3T3 cells demonstrated that GR mRNA levels fell to 25% of the control level within three hours of dexamethasone treatment and remained suppressed for at least 24 hours. nih.gov This reduction in gene expression, combined with a decrease in the GR protein's half-life (from 8 hours without the hormone to 3 hours with it), results in a substantial reduction of the total GR protein concentration to as low as 20% of pre-treatment levels. nih.govmdpi.com Studies have shown that dexamethasone can cause up to a 90% reduction in GRα mRNA and/or protein levels. mdpi.com This down-regulation is reversible, with GR protein levels returning to normal within 24 hours after the hormone is withdrawn. nih.gov

The molecular mechanism behind this protein reduction involves the ubiquitin-proteasome system. mdpi.com Following ligand binding and phosphorylation, the GRα is targeted for degradation. mdpi.com This process involves the ubiquitination of a specific lysine (B10760008) residue within a PEST degradation motif of the receptor. mdpi.com Interestingly, different glucocorticoids can induce distinct anatomical patterns of down-regulation; dexamethasone has been shown to down-regulate GR numbers in the pituitary, amygdala, and hypothalamus. nih.gov This regulatory effect on receptor concentration is also leveraged in other contexts; for instance, glucocorticoids are known to prevent the down-regulation of β-receptors, which is relevant when they are co-administered with β-agonists. cgfarad.ca

Molecular and Cellular Signaling Pathway Modulation

Inhibition of Pro-inflammatory Cytokine Production

A primary mechanism of action for this compound is the potent suppression of pro-inflammatory cytokine and chemokine production. nih.gov This inhibition occurs at the transcriptional level and targets a wide array of inflammatory mediators. nih.govoncotarget.com Dexamethasone has been shown to effectively inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-1β (IL-1β), and various other interleukins. nih.govoncotarget.com

In vitro studies on polymorphonuclear neutrophils (PMNs) from newborns have quantified the inhibitory effects of dexamethasone on the release of potent chemokines. The 50% inhibitory concentrations (IC50) for dexamethasone were determined for both Interleukin-8 (IL-8) and Macrophage Inflammatory Protein-alpha (MIP-alpha). nih.gov

Table 1: Inhibitory Concentrations of Dexamethasone on Cytokine Release from Neutrophils Data sourced from a study on polymorphonuclear neutrophils from newborn cord blood, stimulated with tumor necrosis factor. nih.gov

Cytokine50% Inhibitory Concentration (IC50)Maximal Inhibition
Interleukin-8 (IL-8)3.4 ± 1.6 x 10⁻⁹ M91%
Macrophage Inflammatory Protein-alpha (MIP-alpha)1.0 ± 0.5 x 10⁻⁸ M69%

Further research, particularly in the context of COVID-19, has confirmed that dexamethasone treatment significantly attenuates circulating plasma concentrations of multiple pro-inflammatory cytokines and chemokines correlated with disease severity, including IL-6, TNF, CXCL8, and CXCL10. frontiersin.org This broad-spectrum inhibition of inflammatory mediators is central to its anti-inflammatory effects. nih.gov

Suppression of Leukocyte Migration to Inflammatory Sites

The inhibition of cytokine and chemokine production by this compound directly leads to the suppression of leukocyte migration to sites of inflammation. By reducing the chemical signaling that attracts immune cells, the compound effectively diminishes the inflammatory infiltrate. vin.com Glucocorticoids are known to influence many aspects of leukocyte behavior, generally by reducing their adhesive capacity and inhibiting their movement. vin.comfrontiersin.org

One study investigated the influence of dexamethasone on the migration of leukocytes through an endothelial cell monolayer toward a chemoattractant source. The pretreatment of smooth muscle cell layers with dexamethasone significantly reduced the amount of leukocyte migration in a dose-dependent manner. nih.gov The inhibition was attributed to a decrease in the release of IL-1. nih.gov

Table 2: Dexamethasone-Induced Inhibition of Leukocyte Migration Data reflects the reduction in leukocyte migration through an endothelial cell monolayer towards TNF-alpha-stimulated smooth muscle cells pre-treated with dexamethasone. nih.gov

Dexamethasone ConcentrationReduction in Leukocyte Migration
0.01 mM33%
0.1 mM47%
1 mM59%

In vivo experiments in rat models of adjuvant arthritis further corroborate these findings. nih.gov When recipient arthritic animals were treated with dexamethasone, the migration of both normal mononuclear cells and polymorphonuclear neutrophils to the inflamed paws was inhibited. nih.gov This demonstrates that the suppressive effect on leukocyte trafficking is a key component of the compound's in vivo anti-inflammatory action.

Investigations into Lipophilicity and Receptor Residency

The phenylpropionate ester attached to the dexamethasone molecule significantly increases its lipophilicity. This chemical property is crucial as it dictates the compound's pharmacokinetic profile, particularly its duration of action. The enhanced lipophilicity and low water solubility necessitate its formulation as a suspension for depot injections, allowing for a sustained release of the active dexamethasone molecule over time.

This sustained release due to high lipophilicity is often associated with a prolonged duration of action, which can be described as an extended receptor residency. However, the relationship between lipophilicity and receptor binding affinity is complex. Studies correlating steroid structure with GR binding have shown that while adding certain esters can increase lipophilicity, it does not always lead to higher binding affinity. nih.gov Specifically, research on cultured human keratinocytes found that for a series of steroids, the addition of a 21-ester (the position of the phenylpropionate ester on dexamethasone) resulted in a lower binding affinity for the GR than the parent alcohol (the un-esterified steroid). nih.gov

Therefore, the prolonged effect of this compound is primarily due to its depot characteristics, where the lipophilic ester slows down its absorption and hydrolysis, providing a steady supply of dexamethasone to the receptors over an extended period rather than an increased binding time of a single molecule to the receptor.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Absorption Kinetics and Prolonged Release Mechanisms

Dexamethasone (B1670325) phenylpropionate is designed for prolonged therapeutic action, which is achieved through its sustained absorption from the site of intramuscular or subcutaneous injection. noahcompendium.co.ukdefra.gov.uk Preclinical studies in various animal models demonstrate that this ester form of dexamethasone results in a significantly extended pharmacokinetic profile compared to more soluble ester forms like dexamethasone sodium phosphate (B84403).

After intramuscular administration, dexamethasone phenylpropionate is resorbed slowly from the injection site. noahcompendium.co.ukdefra.gov.uk This slow resorption process is the primary determinant of its long duration of activity. The combination of a rapid-acting dexamethasone salt (like sodium phosphate) with the slow-releasing phenylpropionate ester allows for a formulation with both a quick onset and a prolonged effect. noahcompendium.co.ukdefra.gov.uk The terminal elimination half-life of dexamethasone, when administered as a combination of sodium phosphate and phenylpropionate esters, can range from 30 to 96 hours, depending on the animal species. noahcompendium.co.ukdefra.gov.uk This extended half-life is a direct consequence of the slow absorption rate of the phenylpropionate form from the depot site. noahcompendium.co.ukdefra.gov.uk

A study in greyhounds directly compared a formulation of dexamethasone sodium phosphate with a combination formulation containing both dexamethasone sodium phosphate and this compound. The results highlighted the profound effect of the phenylpropionate ester on the drug's persistence in the body. The terminal plasma half-life for the combination product was 25.6 hours, more than double the 10.4-hour half-life observed for the sodium phosphate formulation alone. researchgate.netnih.gov

Dexamethasone Formulation (Subcutaneous Administration in Greyhounds)Terminal Plasma Half-Life (t½)
Dexamethasone Sodium Phosphate10.4 hours
Dexamethasone Sodium Phosphate + this compound25.6 hours

Data sourced from studies in greyhounds. researchgate.netnih.gov

The prolonged-release characteristic of this compound is a direct result of the physicochemical properties conferred by the phenylpropionate ester group. Esterification of the parent dexamethasone molecule with phenylpropionic acid significantly increases its lipophilicity (fat-solubility) and reduces its water solubility.

This change in chemical property is the key to its delayed absorption mechanism. When injected intramuscularly as a suspension, the less water-soluble this compound forms a depot within the muscle tissue. noahcompendium.co.uk From this depot, the drug leaches out slowly into the surrounding interstitial fluid. Once it has been resorbed from the injection site, the ester is rapidly hydrolyzed by enzymes in the blood and tissues to release the active parent compound, dexamethasone. noahcompendium.co.ukdefra.gov.uk The rate-limiting step in this entire process is the slow resorption of the ester from the injection site, which ensures a sustained and prolonged therapeutic effect. noahcompendium.co.ukdefra.gov.uk

Distribution Studies

Physiologically based pharmacokinetic (PBPK) models have been developed to describe and predict the disposition of dexamethasone in preclinical species, most notably in rats. nih.govnih.govdoi.org These sophisticated models integrate drug-specific data with species-specific physiological information (like organ volumes and blood flow rates) to simulate the concentration-time profiles of the drug in various tissues and plasma. nih.govfrontiersin.org

In a typical PBPK model for dexamethasone in rats, the body is represented as a series of interconnected tissue compartments, such as the liver, kidney, lung, heart, spleen, muscle, fat, bone, skin, and brain. doi.org Blood flow between these compartments is defined according to known physiological values. Such models have successfully described the experimental tissue and plasma pharmacokinetic profiles of dexamethasone following administration in rats. nih.govnih.gov These modeling efforts are crucial for understanding how the drug distributes throughout the body, which can help in predicting its pharmacodynamic effects in different tissues. nih.govnih.gov Minimal PBPK (mPBPK) models have also been used to analyze dexamethasone pharmacokinetics across multiple species, providing insights into cross-species scaling. nih.govresearchgate.net

A critical parameter in PBPK modeling is the tissue partition coefficient (Kₚ), which quantifies the extent to which a drug distributes into a specific tissue relative to the plasma at a steady state. Kₚ values for dexamethasone have been determined in rats through preclinical studies involving subcutaneous infusion. nih.govnih.gov

The research shows that dexamethasone distribution is not uniform across all tissues. nih.govnih.gov It partitions extensively into the liver, with a reported Kₚ value of 6.76, indicating significant uptake and binding in this organ. nih.govnih.gov The kidney also shows above-average partitioning (Kₚ = 1.51). nih.gov In contrast, despite the moderate lipophilicity of dexamethasone, its distribution into adipose (fat) tissue was found to be surprisingly limited (Kₚ = 0.15 - 0.17). nih.govnih.gov Distribution into the brain was also very low, which is presumed to be due to the action of efflux transporters like P-glycoprotein at the blood-brain barrier that actively pump the drug out of the brain tissue. nih.govnih.gov For most other tissues, the Kₚ values ranged between 0.1 and 1.5. nih.govnih.gov

Organ/TissueTissue Partition Coefficient (Kₚ) in Male Rats
Liver6.76
Kidney1.51
Adipose0.15
BrainVery Low (Efflux Mediated)

Data from PBPK modeling of dexamethasone in male rats. nih.gov

ParameterValue (in Male Rats)
Blood to Plasma Ratio (B/P)0.664

Data from PBPK modeling of dexamethasone in male rats. nih.govnih.gov

Plasma Protein Binding Characteristics, including interactions with Serum Albumin (e.g., Bovine Serum Albumin)

The binding of corticosteroids to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Research into the interaction of dexamethasone esters with serum albumin, the most abundant plasma protein, provides insight into these characteristics.

Studies utilizing equilibrium dialysis have investigated the binding of dexamethasone phosphate, a related ester, to bovine serum albumin (BSA), which serves as a model for understanding the plasma protein binding of dexamethasone derivatives. These studies reveal that dexamethasone esters compete with other substances for binding sites on the albumin molecule. For instance, the presence of testosterone (B1683101) phenylpropionate was found to increase the free concentration of dexamethasone phosphate, indicating competitive displacement from its binding site on BSA. docsdrive.comscialert.netscialert.net

Interestingly, this displacement does not always lead to a directly proportional increase in the free drug concentration. This phenomenon, termed "site-to-site displacement," suggests that after being displaced from a high-affinity binding site, the dexamethasone ester may then bind to a lower-affinity site on the same albumin molecule. docsdrive.comscialert.net This complex interaction highlights the dynamic nature of plasma protein binding.

The binding of dexamethasone itself to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been characterized as a static quenching mechanism. nih.gov The binding affinity is considered moderate, which is often desirable for drug-protein interactions as it allows for effective transport and subsequent release at target tissues. researchgate.net Studies suggest there is approximately one class of binding site on both BSA and HSA for dexamethasone. researchgate.net

Table 1: Interaction of Dexamethasone Phosphate with Bovine Serum Albumin in the Presence of a Competitor

Condition Free Dexamethasone Phosphate Concentration
Bound to BSA (control) 18%
Bound to BSA with Testosterone Phenylpropionate 41%
Bound to BSA with Warfarin Sodium (Site I blocker) 32.5%
Bound to BSA with Testosterone Phenylpropionate and Warfarin Sodium 78%

Data derived from a study on competitive binding to Bovine Serum Albumin. docsdrive.com

Metabolism and Excretion Pathways

This compound is a prodrug, meaning it is an ester that requires in vivo hydrolysis to release the pharmacologically active parent compound, dexamethasone. noahcompendium.co.uk Following administration, this compound is absorbed from the injection site and subsequently hydrolyzed by enzymes present in the blood and tissues. noahcompendium.co.ukfao.org This conversion is essential for the therapeutic activity of the compound, as the glucocorticoid effects are mediated by dexamethasone itself. The slower resorption of the phenylpropionate ester from the injection site contributes to a prolonged duration of activity. noahcompendium.co.uk

Following its hydrolysis to dexamethasone, the parent compound and its metabolites are eliminated from the body through various excretory routes. Studies in animal models have characterized the excretion profiles in urine and feces.

In greyhound dogs administered a combination product containing this compound, dexamethasone was detected in both plasma and urine for up to 240 hours. researchgate.netnih.gov

In cattle, after administration of dexamethasone esters, the parent drug is excreted rapidly and at high rates in the urine. researchgate.netnih.gov One study found that the maximal urinary concentration of dexamethasone was reached one day after administration, with 98% being eliminated within three days. researchgate.net Fecal elimination in cattle was also found to be rapid, with a maximum concentration observed on the first day after treatment and 95% eliminated within three days. researchgate.netresearchgate.net

In rats administered radiolabeled dexamethasone, the cumulative excretion over 96 hours was approximately 30.4% of the administered dose in urine and 43.6% in feces, with the majority of elimination occurring within the first 24 hours. fao.org

Table 2: Cumulative Excretion of Dexamethasone in Rats (96 hours post-administration)

Excretion Route Percentage of Administered Dose
Urine 30.4% (± 1.6%)
Feces 43.6% (± 8%)

Data from a study using [1,2-³H]-dexamethasone in male Waster rats. fao.org

Comparative Pharmacokinetic Analyses

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters across different species based on body size and physiological relationships. This approach is valuable for extrapolating data from preclinical animal models to humans. youtube.comresearchgate.net

For dexamethasone, across-species meta-analyses have been conducted to assess the relationship between body weight and clearance. A study involving 11 different species found a reasonable correlation between the logarithm of clearance and the logarithm of body weight, with a coefficient of determination (R²) of 0.91. nih.govnih.gov Such analyses help in understanding how the clearance of dexamethasone changes with the size of the animal, which is a key factor in predicting its pharmacokinetic behavior in different species. These models, including minimal physiologically-based pharmacokinetic (mPBPK) models, have been shown to reasonably capture the pharmacokinetic profiles of dexamethasone across a majority of the species studied. nih.govresearchgate.net

The half-life of a drug is a measure of the time it takes for the concentration of the drug in the body to be reduced by half. For this compound, its slow absorption from the injection site significantly influences the apparent elimination half-life of the parent dexamethasone. noahcompendium.co.uk

The elimination half-life of dexamethasone following the administration of a product containing this compound varies depending on the species. Reported elimination half-lives are between 30 and 96 hours. noahcompendium.co.uk In greyhound dogs receiving a formulation with this compound, the terminal plasma half-life was determined to be 25.6 hours, and approximately 26 hours in urine. researchgate.netnih.gov

Table 3: Elimination Half-Life of Dexamethasone Following Administration of Formulations Containing this compound in Various Animal Models

Animal Model Elimination Half-Life Range
Various Species (general) 30 - 96 hours
Greyhound (Plasma) 25.6 hours
Greyhound (Urine) ~26 hours

Data compiled from pharmacokinetic studies in different animal species. noahcompendium.co.ukresearchgate.netnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Dexamethasone
Dexamethasone phosphate
Dexamethasone sodium phosphate
Bovine Serum Albumin
Testosterone phenylpropionate
Warfarin sodium

Pharmacodynamic Markers in Preclinical Models

Suppression of Endogenous Corticosteroid Production (e.g., Hydrocortisone)

Dexamethasone and its esters are potent synthetic glucocorticoids that exert a strong negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis. This feedback mechanism leads to the suppression of endogenous corticosteroid production, a key pharmacodynamic marker of their activity. In preclinical models, the administration of dexamethasone compounds has been shown to significantly reduce the circulating levels of endogenous corticosteroids such as hydrocortisone (cortisol) and corticosterone. The extent and duration of this suppression are dependent on the specific ester, its formulation, and the dose administered.

Detailed Research Findings:

In a study involving dogs, the intramuscular administration of a suspension of dexamethasone 21-isonicotinate, a long-acting ester, resulted in a prolonged decrease in plasma hydrocortisone levels. nih.gov This effect was observed to be dose-dependent. At a lower dose, the suppression of plasma hydrocortisone lasted for up to 10 days, while a higher dose led to a suppression that extended for a month. nih.gov This prolonged action is attributed to the slow absorption of the dexamethasone ester from the injection site, leading to sustained systemic exposure to the active drug.

Another study in mice demonstrated that four weeks of dexamethasone treatment in their drinking water led to a significant suppression of serum corticosterone levels. endocrine-abstracts.org At the end of the treatment period, the dexamethasone-treated group showed markedly lower corticosterone concentrations compared to the control group. endocrine-abstracts.org This chronic administration also resulted in adrenal atrophy, a physical manifestation of prolonged HPA axis suppression. endocrine-abstracts.org

Research in rats has also confirmed the suppressive effect of dexamethasone on endogenous corticosteroids. A study determined that a subcutaneous dose of dexamethasone was capable of suppressing the corticosterone response to stress by 80%. nih.gov Functional studies within this research indicated that this suppression primarily occurs at the level of the pituitary gland, where dexamethasone inhibits the release of adrenocorticotropic hormone (ACTH). nih.gov

The following interactive data tables summarize the findings from preclinical studies on the suppression of endogenous corticosteroids by dexamethasone and its long-acting esters.

Table 1: Effect of Dexamethasone 21-Isonicotinate Suspension on Plasma Hydrocortisone in Dogs nih.gov

Dosage (IM)Duration of Hydrocortisone Suppression
0.1 mg/kgUp to 10 days
1 mg/kgUp to 1 month

Table 2: Serum Corticosterone Levels in Mice After 4 Weeks of Dexamethasone Treatment endocrine-abstracts.org

Treatment GroupSerum Corticosterone (nM)
Control58.6 ± 21.5
Dexamethasone (10 µ g/day )2.9 ± 1.8

Data represents mean ± SEM.

These findings from preclinical models underscore the potent and sustained pharmacodynamic effect of long-acting dexamethasone formulations on the HPA axis, leading to a marked and prolonged suppression of endogenous corticosteroid production. This suppression is a direct consequence of the glucocorticoid's mechanism of action and serves as a critical indicator of its biological activity.

Advanced Drug Delivery System Research and Design

pH-Sensitive Release Systems

The development of drug delivery systems that respond to specific physiological cues, such as pH, offers a promising strategy for targeted therapy. For dexamethasone (B1670325), this approach aims to concentrate its anti-inflammatory effects at sites of inflammation, which are often characterized by an acidic microenvironment.

Exploitation of Acidic Environments for Controlled Dexamethasone Release

The principle behind pH-sensitive release lies in the chemical properties of the delivery system, which remains stable at neutral physiological pH (around 7.4) but breaks down to release its therapeutic cargo in acidic conditions (pH 5.0-6.8) typical of inflamed or tumor tissues. bsmiab.org In vitro studies have demonstrated this pH-dependent hydrolysis. For instance, at a neutral pH of 7.4, the release of dexamethasone can be negligible, whereas at an acidic pH of 5.0, a significant and controlled release is observed. nih.gov This acid-catalyzed hydrolysis cleaves the ester bond of the drug conjugate, liberating the active dexamethasone molecule. This targeted release mechanism holds the potential to improve the therapeutic index of dexamethasone by maximizing its concentration at the site of action while minimizing exposure to healthy tissues. bsmiab.org

Development and In Vitro Characterization of pH-Responsive Polymer Conjugates

To achieve pH-sensitive release, dexamethasone is often conjugated with biocompatible and biodegradable polymers. Researchers have explored various polymers, including N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) and hyaluronic acid (HA), to create these intelligent drug delivery systems. nih.govmdpi.com

One study detailed a pH-sensitive dexamethasone delivery system based on an HPMA copolymer. nih.gov This conjugate demonstrated a pH-dependent, zero-order release profile over 14 days. A notable 14% of the dexamethasone was released at pH 5.0, while only minimal amounts were released at pH 6.0 (2%) and pH 7.4 (1%). nih.gov Similarly, linker-free hyaluronic acid-dexamethasone conjugates have been developed that self-assemble into nanoparticles. mdpi.com These conjugates exhibited a significant pH-dependent release, with approximately 80-90% of dexamethasone released over a month in acidic conditions (pH 5.2), compared to 50-60% in a neutral buffer (pH 7.4). mdpi.com

Polymer ConjugatepHRelease ProfileReference
HPMA copolymer5.0~14% release over 14 days nih.gov
6.0~2% release over 14 days nih.gov
7.4~1% release over 14 days nih.gov
Hyaluronic acid5.280-90% release over 35 days mdpi.com
7.450-60% release over 35 days mdpi.com

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for drug delivery, capable of improving the solubility of hydrophobic drugs like dexamethasone, protecting them from degradation, and enabling targeted delivery.

Design and Synthesis of Dexamethasone-Peptide Conjugates for Nanoparticle Formation

A novel approach in nanoparticle delivery involves the conjugation of dexamethasone with peptides. These conjugates can be designed to self-assemble into nanoparticles in an aqueous solution, creating a high drug payload formulation. dovepress.com The synthesis often involves creating a biodegradable ester bond, for example, using a succinic anhydride (B1165640) linker, between the dexamethasone and the peptide. nih.govdovepress.com This process can be achieved through solid-phase peptide synthesis, allowing for precise control over the final structure of the conjugate. nih.gov The diversity of amino acids provides a facile way to prepare various peptide-drug conjugates with specific properties. dovepress.com

For instance, a dexamethasone-peptide conjugate (Dex-SA-FFFE) was designed to spontaneously form nanoparticles. dovepress.com Another strategy involves the succinylation of dexamethasone and subsequent activation of the introduced carboxyl groups to react with primary amines in polypeptides, such as poly(L-glutamic acid-co-D-phenylalanine). nih.govresearchgate.net

In Vitro Release Kinetics from Nanoparticle Formulations

The release of dexamethasone from nanoparticle formulations is a critical factor in their therapeutic efficacy. In vitro release studies are essential to characterize the release profile under simulated physiological conditions.

For dexamethasone-peptide nanoparticles, release studies in phosphate-buffered saline (PBS) at pH 7.4, both with and without the presence of esterase, have shown a sustained release of the drug over 48 hours. dovepress.com In another study, the release of dexamethasone from polypeptide conjugates was investigated in both a buffer medium and a vitreous/buffer mixture. nih.govresearchgate.net The release was faster in the vitreous medium, and the rate could be controlled over a period of 96 to 192 hours by varying the polymer composition. nih.govresearchgate.net

Solid lipid nanoparticles (SLNPs) have also been explored for dexamethasone delivery. In one study, dexamethasone-loaded SLNPs showed a significantly faster in vitro drug release (66.19%) compared to the pure drug (27.25%) over 50 minutes. banglajol.info

Nanoparticle FormulationRelease MediumRelease ProfileReference
Dexamethasone-peptide nanoparticlesPBS (pH 7.4) with and without esteraseSustained release over 48 hours dovepress.com
Dexamethasone-polypeptide conjugatesBuffer and vitreous/buffer mixtureControlled release over 96-192 hours nih.govresearchgate.net
Dexamethasone-loaded SLNPsDistilled water with 0.75% w/v SLS66.19% release in 50 minutes banglajol.info

Depot Formulations and Sustained Release Modalities

For conditions requiring long-term anti-inflammatory action, depot formulations that provide sustained release of dexamethasone phenylpropionate are highly desirable. These formulations are designed to release the drug slowly over an extended period, reducing the frequency of administration and improving patient compliance.

The lipophilic nature of the phenylpropionate ester contributes to a sustained release profile. This property necessitates the use of suspension-based formulations for depot injections due to its low water solubility. Research has shown that combining dexamethasone phosphate (B84403) with this compound can maintain elevated plasma glucose levels for nine days or more in bovine studies, indicating a prolonged duration of action.

Biodegradable polymers like poly(D,L-lactide) (PLA) are also used to create depot systems. scispace.com These polymers degrade in vivo, releasing the entrapped drug over time. scispace.com Another innovative approach is the use of an intracanalicular insert made of a polyethylene (B3416737) glycol (PEG) hydrogel. This depot is inserted into the canaliculus of the eye and releases dexamethasone for up to 30 days as the hydrogel degrades. nih.gov

Research into Suspension-Based Formulations for Prolonged Action

This compound's low water solubility is a key characteristic that necessitates its formulation into suspensions for administration. This property is fundamental to its application in creating depot injections, where the goal is to achieve a sustained therapeutic effect over an extended period. The slow resorption of this compound from the injection site ensures a prolonged duration of activity. msd-animal-health-hub.co.ukdefra.gov.uk

Formulations often combine this compound with a more rapidly absorbed ester, such as dexamethasone sodium phosphate, to provide both a quick onset and a long duration of action. msd-animal-health-hub.co.ukdefra.gov.ukmartirous.com For instance, an aqueous suspension can contain this compound as crystalline particles, which are resorbed slowly, alongside a solution of dexamethasone sodium phosphate for rapid activity. msd-animal-health-hub.co.ukdefra.gov.ukfao.org The particle size of the suspended drug is a critical factor influencing its release rate and, consequently, the duration of its therapeutic effect.

The stability of these extemporaneously prepared suspensions is a significant area of research. Studies have evaluated the stability of dexamethasone suspensions (1 mg/mL) prepared from tablets in various vehicles and storage containers. nih.gov Research has shown that such suspensions can remain stable for up to 91 days when stored in glass or plastic bottles at either 25°C or 4°C, as well as in plastic syringes at 25°C. nih.gov Throughout these stability studies, the suspensions were observed to be easily resuspended, with no significant changes in color, odor, or pH. nih.gov

Comparison of Release Profiles with Other Dexamethasone Esters in Drug Delivery Contexts

The therapeutic application of dexamethasone is significantly influenced by the type of ester it is complexed with, as this determines its solubility and, consequently, its release profile and duration of action. vin.com this compound is categorized as a moderately insoluble ester, leading to its release over days to weeks following intramuscular injection. vin.com This contrasts sharply with highly soluble esters like dexamethasone sodium phosphate, which are released over a matter of minutes. vin.com

The lipophilic nature of the phenylpropionate ester contributes to its sustained release. This prolonged action is a key advantage in therapeutic scenarios requiring long-term anti-inflammatory effects.

A comparative overview of different dexamethasone esters highlights these differences in release profiles:

Ester TypeSolubility in WaterDuration of Release from Intramuscular Injection
Phosphate Very SolubleMinutes
Acetate (B1210297) Moderately InsolubleDays to Weeks
Phenylpropionate Moderately InsolubleDays to Weeks
Isonicotinate Moderately InsolubleDays to Weeks

This table is based on information regarding the general solubility and release characteristics of glucocorticosteroid esters. vin.com

The combination of this compound with dexamethasone sodium phosphate in a single formulation provides a biphasic release profile. msd-animal-health-hub.co.ukdefra.gov.uk The sodium phosphate ester is rapidly absorbed, ensuring a quick onset of therapeutic action, while the phenylpropionate ester is absorbed more slowly, providing a sustained effect. msd-animal-health-hub.co.ukdefra.gov.uk After intramuscular administration, both esters are hydrolyzed to the parent compound, dexamethasone. defra.gov.uk

Targeted Drug Delivery Strategies

Investigation of Targeted Accumulation in Specific Tissues or Sites (e.g., inflamed tissues)

A primary goal in advanced drug delivery is to enhance the accumulation of therapeutic agents at specific sites of action, such as inflamed tissues, thereby increasing efficacy and reducing systemic side effects. nih.govnih.gov For corticosteroids like dexamethasone, targeted delivery is crucial for treating localized inflammatory conditions. nih.gov

Liposomes and nanoparticles are extensively researched as carriers for targeted drug delivery. nih.govfrontiersin.org These carriers can preferentially accumulate in inflamed areas due to the enhanced permeability and retention (EPR) effect, also known as extravasation through leaky vasculature and subsequent inflammatory cell-mediated sequestration (ELVIS effect) in the context of inflammation. nih.govmdpi.com This phenomenon allows nanocarriers to pass through gaps in the blood vessels at inflammatory sites and be retained, leading to higher drug concentrations where needed. mdpi.com

Research has demonstrated that liposomal formulations of dexamethasone can rapidly accumulate in inflamed joints and exhibit prolonged retention compared to the free drug. nih.gov Similarly, nanoparticles loaded with a lipophilic prodrug of dexamethasone have been shown to improve the drug's pharmacokinetic profile and lead to lower concentrations in non-target organs like the liver and kidneys. nih.gov

The acidic microenvironment often found in inflamed tissues can be exploited for triggered drug release. The ester bond in this compound can undergo hydrolysis under acidic conditions, which could potentially be used to facilitate controlled release at the site of inflammation.

Development of Conjugates with Specific Vectors

To achieve more precise targeting, dexamethasone and its derivatives can be conjugated to specific vectors, such as polymers or biologics, that can direct the drug to the desired cells or tissues. nih.govnih.gov This strategy aims to create a generation of dosage forms that provide controlled and targeted release. nih.gov

The 21-hydroxyl group of dexamethasone is the most common site for conjugation as it is not directly involved in the drug's anti-inflammatory activity. nih.gov Various chemical methods, including carbodiimide (B86325) chemistry, are used to link dexamethasone to vectors via different types of linkers, such as esters or hydrazones. nih.govnih.gov The choice of linker is critical as it dictates the release rate of the drug from the vector. nih.gov For instance, hydrazone linkers can provide a slower, pH-dependent release, with more rapid release in acidic environments like those found in inflamed tissues or within cellular compartments. nih.gov

Polymeric carriers, such as polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA), are widely investigated for creating dexamethasone conjugates. nih.govnih.gov These conjugates can self-assemble into nanoparticles or micelles, which can improve drug stability and circulation time. mdpi.comnih.gov

Analytical Methodologies for Dexamethasone Phenylpropionate Research

Chromatographic Techniques for Quantification

Chromatographic methods are the cornerstone for the specific and sensitive quantification of dexamethasone (B1670325) phenylpropionate. These techniques separate the compound of interest from other substances in a sample, allowing for precise measurement.

High-Performance Liquid Chromatography (HPLC) with Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of dexamethasone and its esters. edu.krd The method's high sensitivity, selectivity, and reproducibility make it a powerful tool for quantitative analysis. edu.krd In a typical HPLC analysis, the sample is injected into the system and carried by a mobile phase through a stationary phase column. edu.krd The differential interaction of the molecules with the stationary phase leads to their separation. edu.krd

Various HPLC methods have been developed for dexamethasone analysis. A common approach involves using a reversed-phase C18 column. neuroquantology.comscielo.br The mobile phase often consists of a mixture of solvents like methanol (B129727) and water or acetonitrile (B52724) and water, sometimes with the addition of acids like orthophosphoric acid or acetic acid to optimize peak shape and retention. neuroquantology.comscielo.brrrpharmacology.ru Detection is frequently performed using an ultraviolet (UV) detector at a wavelength of around 240 nm or 254 nm. edu.krdrrpharmacology.runih.gov The limit of quantitation (LOQ) for dexamethasone impurities can be as low as 0.05% in drug substances. edu.krd

For instance, one method for analyzing dexamethasone in biological tissues utilized a Kromasil-100 C18 column with a mobile phase of methanol and phosphate (B84403) buffer (50:50, pH=5.6) and UV detection at 254 nm. rrpharmacology.ru This method achieved a lower limit of quantification (LLOQ) of 50 ng/mL. rrpharmacology.ru Another HPLC method for dexamethasone acetate (B1210297) in microemulsions used a Lichrospher 100 RP-18 column with a mobile phase of methanol:water (65:35, v/v) and UV detection at 239 nm, achieving a linear range of 2.0-30.0 µg.mL-1. scielo.br

Table 1: Examples of HPLC Methods for Dexamethasone Analysis

FeatureMethod 1Method 2Method 3
Analyte DexamethasoneDexamethasone AcetateDexamethasone
Stationary Phase Kromasil-100 C18Lichrospher 100 RP-18Octadecyl silane (B1218182) reversed-phase
Mobile Phase Methanol:Phosphate buffer (50:50, pH 5.6)Methanol:Water (65:35, v/v)Acetic acid, methanol, butanol, and water (11/19/30/440 by volume)
Detection UV at 254 nmUV at 239 nmUV at 254 nm
LLOQ/Linear Range 50 ng/mL2.0-30.0 µg.mL-110 ng/L (linear to 1.000 mg/liter)
Reference rrpharmacology.ru scielo.br nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

For the detection of trace amounts of dexamethasone phenylpropionate and its metabolites in complex biological matrices such as plasma, urine, and tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov LC-MS/MS has become the confirmatory method for measuring these compounds at trace levels. ugent.be

LC-MS/MS methods offer significant improvements in selectivity, sensitivity, analysis speed, and throughput compared to older techniques like immunoassays. mdpi.com The development of LC-MS with atmospheric-pressure ionization (API) has led to spectacular improvements in method performance for moderately polar compounds like corticosteroids. ugent.be

A typical LC-MS/MS method involves sample extraction, chromatographic separation, and detection by the mass spectrometer. For dexamethasone analysis, a C18 column is often used for separation. ugent.beresearchgate.net The mobile phase can be a gradient mixture of solvents like methanol and water with acetic acid. ugent.be The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. researchgate.net

LC-MS/MS methods have been validated for the quantification of dexamethasone in various biological samples, including bovine urine, with detection capabilities in the sub-ppb (ng/mL) range. unito.itresearchgate.net For example, a validated LC-MS/MS method for dexamethasone in bovine urine had a decision limit (CCα) of 0.5 ng/mL and a detection capability (CCβ) of 0.8 ng/mL. unito.it In another study, an LC-MS/MS assay for dexamethasone in rat plasma achieved a limit of quantification of 0.2 ng/mL. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for Dexamethasone in Bovine Urine

ParameterValue
Decision Limit (CCα) 0.5 ng/mL
Detection Capability (CCβ) 0.8 ng/mL
Extraction Recovery 108 ± 9%
Intra-laboratory Reproducibility (CV%) 5% at 2.0 ng/mL
Reference unito.it

Immunoassay Applications

Immunoassays are analytical methods that utilize the specific binding between an antibody and an antigen to measure the concentration of a substance. They have been employed in the research of corticosteroids due to their potential for high sensitivity.

Radioimmunoassay (RIA) for Sensitive Detection in Research

Radioimmunoassay (RIA) is a highly sensitive in vitro technique that can measure picogram levels of substances like dexamethasone in biological samples. nih.govclinisciences.com The principle of RIA is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites. clinisciences.com By measuring the radioactivity of the bound antigen, the concentration of the antigen in the sample can be determined. clinisciences.com

A direct RIA for plasma dexamethasone has been developed with a detection limit of 20 pg/mL, allowing for the direct measurement of as little as 1 pg of dexamethasone in a 50 µL plasma sample without prior extraction. nih.gov This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. nih.gov However, the development of a highly specific antibody is a critical and challenging aspect of creating a reliable RIA. nih.goviaea.org

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for this compound, as it removes interfering substances from the biological matrix and concentrates the analyte of interest. The choice of extraction technique depends on the nature of the sample and the subsequent analytical method.

Commonly used techniques for extracting corticosteroids from biological samples include:

Liquid-Liquid Extraction (LLE): This is a simple and rapid method that involves partitioning the analyte between two immiscible liquid phases. unito.it For dexamethasone, LLE with solvents like dichloromethane (B109758) or methyl-t-butyl ether has been successfully employed. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. nih.govresearchgate.net It utilizes a solid sorbent material, often a C18 or Oasis HLB cartridge, to retain the analyte from the sample matrix. nih.govnih.gov The analyte is then eluted with a small volume of solvent. SPE is known for its efficiency and ability to provide cleaner extracts compared to LLE. researchgate.net Some methods even employ a double SPE for enhanced clean-up. ugent.be

Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and extraction into a single step and has been used for corticosteroid analysis. unito.it

Accelerated Solvent Extraction (ASE): ASE is another technique that has been applied to the extraction of corticosteroids from biological samples. unito.it

In many analytical procedures for dexamethasone in biological fluids, an enzymatic hydrolysis step using β-glucuronidase is included to cleave conjugated metabolites and measure the total drug concentration. unito.it Following extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase for injection into the chromatographic system. nih.govunito.it The recovery of the extraction process is a key validation parameter, with studies reporting recoveries of approximately 87% for dexamethasone from brain tissue and close to complete recovery from plasma. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a foundational sample preparation technique frequently employed in the analysis of dexamethasone esters, including the phenylpropionate form, from complex biological matrices. This method partitions the analyte of interest between two immiscible liquid phases, effectively separating it from interfering substances.

In the analysis of dexamethasone in equine urine, a common LLE protocol involves alkalinizing the urine sample, for instance with an ammonium (B1175870) buffer, followed by extraction with an organic solvent mixture such as dichloromethane-ethanol (95:5, v/v). oup.com The mixture is agitated and then centrifuged to separate the organic layer containing the analyte from the aqueous layer. oup.com The organic extract is subsequently evaporated to dryness and the residue is reconstituted in a suitable solvent for further analysis, such as by liquid chromatography. oup.com This approach has been demonstrated to be effective for preparing samples for subsequent analysis by techniques like liquid chromatography with diode-array detection (LC-DAD). oup.com

For the analysis of corticosteroids in various biological samples, LLE is often chosen for its simplicity, speed, and repeatability. unito.it It avoids the variability that can be associated with solid-phase extraction (SPE) columns, such as differences between producers, batches, and packing materials, provided the LLE process is well-standardized. unito.it

A study on the urinary excretion profile of dexamethasone in cattle utilized a standardized LLE procedure for sample preparation before LC-MS/MS analysis. unito.it This highlights the utility of LLE in metabolic and pharmacokinetic studies. Furthermore, LLE has been a component in methods developed for detecting residues of veterinary drugs, including this compound, in animal-derived food products. unimi.it In some protocols, LLE is used in conjunction with other cleanup techniques, such as SPE, to achieve the desired level of sample purity for sensitive instrumental analysis. unimi.it For instance, in the analysis of bovine teeth for veterinary drug residues, a unique liquid extraction procedure was developed to detect multiple classes of compounds, including dexamethasone. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for the purification and preconcentration of dexamethasone and its esters, including this compound, from various sample matrices. nih.govnih.gov This method offers significant advantages in removing interfering excipients and enriching the analyte of interest, which is particularly crucial for the analysis of low-dose formulations and complex biological samples. nih.gov

The core principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For dexamethasone analysis, various SPE cartridges have been successfully employed.

Commonly Used SPE Cartridges for Dexamethasone Analysis:

Cartridge TypeSorbent MaterialApplicationReference
Oasis HLBHydrophilic-Lipophilic Balanced CopolymerPreconcentration and clean-up of dexamethasone and its impurities in low-dose oral solutions. nih.gov
Strata and Strata-XPolymeric SorbentsAlternative cartridges for the extraction of dexamethasone from elixir and oral solutions. nih.gov
C18 CartridgeOctadecyl-grafted silicaPurification and preconcentration of dexamethasone from spiked human urine and serum samples. nih.gov
Mixed-mode polymeric strong anion exchangePolymeric strong anion exchangeExtraction and clean-up of various synthetic corticosteroids, including dexamethasone, from porcine and bovine urine. nih.gov
Bond Elut NH2Amino-propyl bonded silicaUsed in a double SPE extraction procedure for the clean-up of dexamethasone extracts. ugent.be

Research has demonstrated the successful application of SPE in the development of compendial procedures for low-dose dexamethasone drug products. nih.gov A study focusing on dexamethasone elixir and oral solution developed a robust SPE protocol using Oasis HLB cartridges. This method achieved high recovery rates and good repeatability for both dexamethasone and its impurities. nih.gov The study also identified Strata and Strata-X cartridges as suitable alternatives. nih.gov

Furthermore, SPE is a common step in the analysis of biological samples. For instance, C18 cartridges have been used for the purification and preconcentration of dexamethasone from spiked human urine and serum. nih.gov In the context of veterinary drug residue analysis, a mixed-mode polymeric strong anion exchange SPE column was optimized for the extraction and clean-up of nine synthetic corticosteroids, including dexamethasone, from urine samples. nih.gov This method was designed to minimize matrix effects and allow for the separation of dexamethasone and its epimer, betamethasone. nih.gov Some analytical procedures even employ a double SPE extraction for enhanced clean-up of complex extracts. ugent.be

The integration of SPE into analytical workflows significantly improves the quality of results by reducing matrix interference and concentrating the analyte, thereby enhancing the sensitivity and reliability of subsequent analytical determinations. nih.gov

Method Development and Validation for Research Standards

The development and validation of analytical methods are paramount to ensure the accuracy, precision, and reliability of research findings for this compound. These processes are guided by internationally recognized standards, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

A new, simple, reliable, and reproducible stability-indicating RP-HPLC assay method has been developed for the quantitative analysis of dexamethasone from dexamethasone tablets. researchgate.net This method was validated according to ICH guidelines, assessing parameters such as system suitability, specificity, precision, linearity, accuracy, and robustness. researchgate.net The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.999. researchgate.net Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and humid) confirmed the stability-indicating nature of the method. researchgate.net

In another study, a precise, sensitive, and robust gradient reversed-phase HPLC (RP-HPLC) method was developed and validated for the determination of dexamethasone in active pharmaceutical ingredient (API) samples. neuroquantology.com This validation also adhered to ICH guidelines and included the determination of the limit of detection (LOD) and limit of quantification (LOQ). neuroquantology.com

The validation of an HPLC method for determining dexamethasone and its related substances on drug-eluting stents involved assessing specificity, linearity, accuracy, precision, robustness, LOD, and LOQ. researchgate.net The method was found to be linear, accurate, and precise for quantifying major dexamethasone-related substances. researchgate.net

For the analysis of veterinary drug residues, analytical methods are often validated according to specific regulatory guidelines. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting corticosteroids in bovine urine was validated according to Commission Decision 2002/657/EC. unito.it This validation included determining the decision limit (CCα) and detection capability (CCβ). unito.it Similarly, a method for detecting steroids and β2-agonists in bovine teeth was validated in accordance with the same commission decision. nih.gov

The validation process typically involves the following key parameters:

Validation ParameterDescriptionTypical Findings for Dexamethasone Methods
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Often demonstrated with a high correlation coefficient (e.g., R² ≥ 0.999). researchgate.netresearchgate.net
Accuracy The closeness of the test results obtained by the method to the true value.Assessed by recovery studies, with results typically in the range of 98.0% to 102.0%. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (RSD), with values typically required to be low (e.g., ≤ 2.0%). nih.gov
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Confirmed by the absence of interference from placebo or degradation products. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Evaluated by making small changes to parameters like mobile phase composition, pH, and column temperature. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined to be in the range of micrograms per milliliter (µg/mL) for HPLC methods. neuroquantology.comresearchgate.net
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined to be in the range of micrograms per milliliter (µg/mL) for HPLC methods. neuroquantology.comresearchgate.net

These rigorous development and validation procedures ensure that the analytical methods used in research are fit for their intended purpose, providing reliable and meaningful data on this compound.

Biological and Cellular Research Applications in Vitro and Animal Models

Investigation of Cellular Processes and Gene Expression

Dexamethasone (B1670325) phenylpropionate serves as a model compound in biological research for its effects on cellular processes and gene expression. By binding to glucocorticoid receptors, it initiates a cascade of molecular events that alter the transcription of specific genes involved in inflammation and immune responses. This modulation of gene expression leads to long-term cellular effects, impacting processes such as apoptosis and cellular metabolism.

Studies have shown that dexamethasone can influence the expression of a wide array of genes. For instance, in response to lipopolysaccharide (LPS)-induced neuroinflammation, dexamethasone treatment has been observed to affect the expression of immunity and inflammatory-linked genes. nih.gov These include chemokines like Cxcl13, cytokines such as Il1b and Tnfsf13b, and members of the major histocompatibility complex (MHC) class II. nih.gov Research has also identified specific gene ontology (GO) terms associated with dexamethasone's effects, including "cellular response to dexamethasone stimulus," which encompasses changes in cell state or activity as a direct result of the compound. maayanlab.cloud

Furthermore, in models of early-life seizures, dexamethasone administration led to broad changes in gene expression, influencing numerous functional pathways. nih.gov This highlights its extensive impact on cellular function at the genetic level.

Immunomodulatory Function Studies

The immunomodulatory properties of dexamethasone phenylpropionate are a primary focus of research, with studies exploring its effects on various immune cells and inflammatory mediators.

Induced pluripotent stem cell-derived mesenchymal stem cells (iPSC-MSCs) are a promising avenue for cell-based therapies due to their immunomodulatory capabilities. nih.govfrontiersin.org Research has investigated whether glucocorticoids like dexamethasone affect the immunoinhibitory function of these cells.

A key study found that dexamethasone, at the tested concentrations, did not significantly impact the immunomodulatory function of iPSC-MSCs, both in vitro and in vivo. nih.gov In vitro, dexamethasone did not interfere with the ability of iPSC-MSCs to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov In a mouse model of contact hypersensitivity, the simultaneous administration of dexamethasone did not alter the suppressive effect of iPSC-MSCs on inflammation in regional lymph nodes and inflamed ear tissue. nih.gov These findings are significant for potential clinical applications where iPSC-MSCs might be co-administered with glucocorticoids. nih.gov

Dexamethasone is a potent modulator of inflammatory cytokines. Studies have consistently shown its ability to suppress the production of pro-inflammatory mediators. For example, in a mouse model of allergic inflammation, the co-administration of iPSC-MSCs and dexamethasone led to a decrease in the local expression of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov

In whole blood assays, dexamethasone has been shown to inhibit the lipopolysaccharide (LPS)-induced release of TNF-α and other cytokines. nih.gov Similarly, in peripheral blood mononuclear cells (PBMCs) stimulated with SARS-CoV-2, dexamethasone effectively attenuated the production of IFN-γ. frontiersin.org Other research has demonstrated that dexamethasone can block the IFN-γ-mediated downregulation of the macrophage mannose receptor, in part by inhibiting nitric oxide production. nih.gov In studies involving in vitro-infected primary bovine macrophages, dexamethasone significantly reduced the production of TNF-α. heraldopenaccess.us

Dexamethasone exerts significant effects on the migration and function of various leukocyte populations. In a rat adjuvant arthritis model, in vitro treatment with dexamethasone inhibited the migration of mononuclear cells but stimulated the migration of polymorphonuclear leukocytes (PMNs). nih.gov However, when the recipient arthritic animals were treated with dexamethasone, the migration of both normal mononuclear and polymorphonuclear cells to inflamed areas was inhibited. nih.gov

Further research has shown that dexamethasone treatment of smooth muscle cell layers can inhibit leukocyte migration, an effect likely due to a decrease in interleukin-1 (IL-1) release. nih.gov Studies on porcine peripheral blood mononuclear cells (PBMCs) have revealed that dexamethasone influences their energy metabolism, preventing the metabolic switch towards glycolysis that is typically induced by lipopolysaccharide (LPS). frontiersin.orgfrontiersin.org This metabolic influence represents another mechanism through which dexamethasone modulates leukocyte function.

Drug-Drug Interaction Studies at Binding Sites (e.g., Serum Proteins)

The binding of drugs to serum proteins is a critical factor in their distribution and availability. This compound has been a subject of drug-drug interaction studies focusing on its binding to serum albumin.

A study investigating the concurrent binding of dexamethasone phosphate (B84403) and testosterone (B1683101) phenylpropionate to bovine serum albumin (BSA) found evidence of competitive binding. scialert.net The presence of testosterone phenylpropionate increased the free concentration of dexamethasone phosphate, and vice versa, indicating reduced binding of both drugs to BSA when administered together. scialert.netresearchgate.net This interaction is described as "site-to-site displacement," where a drug displaced from its high-affinity binding site may then bind to a lower-affinity site. scialert.net Such studies are crucial for understanding the pharmacokinetics of co-administered drugs. nih.govnih.gov

Table 1: Competitive Binding of Dexamethasone Phosphate and Testosterone Phenylpropionate to Bovine Serum Albumin
ConditionEffect on Dexamethasone Phosphate BindingEffect on Testosterone Phenylpropionate BindingMechanism
Concurrent AdministrationIncreased free concentration (reduced binding)Increased free concentration (reduced binding)Competitive displacement from binding sites
Site-to-Site DisplacementDisplaced drug rebinds to a lower affinity siteModified displacement

Studies on Natural Killer and T Cell Activity

Dexamethasone significantly impacts the activity of both natural killer (NK) cells and T cells, key components of the innate and adaptive immune systems, respectively.

Research in mice has shown that dexamethasone treatment decreases the number of NK cells in the spleen and suppresses their activity. springermedizin.denih.gov Specifically, the expression of the Ly49G and NKG2D receptors on NK cells was reduced. nih.govnih.gov While dexamethasone suppresses NK cell effector functions like the initial production of IFN-γ, it can, under certain cytokine conditions (IL-2 + IL-12), enhance the proliferation, survival, and subsequent reactivity of human NK cells in a secondary recall response. frontiersin.org

Regarding T cells, studies have demonstrated a dose-dependent reduction in CD3+, CD4+, and CD8+ T cells in the spleen following dexamethasone treatment. nih.govnih.gov Furthermore, the expression of CD44, a marker for memory T cells, is also significantly inhibited. springermedizin.denih.gov However, dexamethasone has a stimulatory effect on CD4+CD25+ regulatory T cells. nih.govnih.gov In a mouse tumor model, dexamethasone treatment suppressed the anti-tumor immune response, which is consistent with its suppressive effects on both T and NK cells. springermedizin.denih.gov

Table 2: Effects of Dexamethasone on NK and T Cell Populations in Mice
Cell TypeEffect of DexamethasoneSpecific Markers/Receptors Affected
Natural Killer (NK) CellsDecreased number and suppressed activityLy49G, NKG2D (decreased)
CD3+ T CellsDose-dependent reduction-
CD4+ T CellsDose-dependent reduction-
CD8+ T CellsDose-dependent reduction-
CD44+ Memory T CellsSignificantly inhibited-
CD4+CD25+ Regulatory T CellsStimulatory effect-

Emerging Research Areas and Future Directions for Dexamethasone Phenylpropionate

Dexamethasone (B1670325) phenylpropionate, a long-acting synthetic glucocorticoid, continues to be a subject of scientific inquiry beyond its established applications. Emerging research is focused on refining its molecular characteristics, understanding its complex behavior in biological systems, and developing its utility as a specialized research tool. These investigations aim to unlock new potentials and a more nuanced understanding of this potent corticosteroid ester.

Q & A

Q. How is Nandrolone Phenylpropionate synthesized and characterized in laboratory settings?

Methodological Answer: Nandrolone Phenylpropionate is synthesized via esterification of nandrolone (19-nortestosterone) with phenylpropionic acid. Key steps include:

  • Reaction Conditions : Use anhydrous conditions with acid catalysts (e.g., sulfuric acid) to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures ensures ≥97% purity, validated by HPLC (retention time: 8.2–8.9 min) and melting point analysis (112–117°C) .
  • Characterization : NMR (¹H/¹³C), FTIR (C=O ester peak at ~1730 cm⁻¹), and mass spectrometry (MW: 406.56 g/mol) confirm structural integrity .

Basic

Q. What analytical methods are recommended for quantifying Nandrolone Phenylpropionate in biological matrices?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water (70:30 v/v) mobile phase .
  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) improves recovery rates (>85%) in plasma/urine .
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (RSD <15%), and accuracy (80–120%) .

Basic

Q. What are the pharmacokinetic parameters of Nandrolone Phenylpropionate, and how are they determined experimentally?

Methodological Answer:

  • In Vivo Studies : Administer intramuscularly (5–25 mg/kg in rodents) and collect serial blood samples. Use LC-MS/MS for plasma concentration analysis .
  • Key Parameters :
    • Half-life : 6–8 days (due to esterified slow release).
    • Bioavailability : >90% (vs. oral nandrolone).
    • Metabolites : Detect 19-norandrosterone via GC-MS .
  • Compartmental Modeling : Fit data to a two-compartment model using software like Phoenix WinNonlin .

Advanced

Q. How do structural modifications in Nandrolone Phenylpropionate influence its receptor binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with androgen receptor (AR) ligand-binding domains. The phenylpropionate ester enhances lipophilicity, prolonging receptor residency .
  • In Vitro Assays :
    • AR Transactivation : Luciferase reporter assays in HEK293 cells (EC₅₀ = 2.1 nM vs. 0.5 nM for testosterone) .
    • Selectivity : Competitive binding assays show 10-fold lower affinity for glucocorticoid receptors (vs. dexamethasone) .

Advanced

Q. What mechanisms underlie the metabolic pathways of Nandrolone Phenylpropionate, and how can researchers resolve contradictions in reported metabolic byproducts?

Methodological Answer:

  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS .
  • Contradiction Resolution :
    • Species Variability : Rodent vs. human CYP450 isoforms (e.g., CYP3A4 vs. CYP2C11) yield divergent metabolites .
    • Synergistic Effects : Use DNase I footprinting to confirm effector roles of co-metabolites (e.g., 3-hydroxy-phenylpropionate) in modulating enzyme activity .

Advanced

Q. How can in vitro and in vivo models be optimized to study the tissue-specific effects of Nandrolone Phenylpropionate?

Methodological Answer:

  • In Vitro : Primary myoblast cultures treated with 1–10 µM NPP; assess hypertrophy via myosin heavy chain (MyHC) immunofluorescence .
  • In Vivo :
    • Tissue Sampling : Use microdialysis in target tissues (e.g., skeletal muscle) to measure localized drug concentrations .
    • Gene Expression : RNA-seq of AR-responsive genes (e.g., IGF-1) in muscle vs. liver .
  • Data Normalization : Correct for batch effects using R/Bioconductor packages (e.g., DESeq2) .

Advanced

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Nandrolone Phenylpropionate studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism. Report EC₅₀, Hill slope, and R² .
  • Handling Outliers : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
  • Meta-Analysis : For conflicting studies, use random-effects models in RevMan to pool effect sizes (e.g., muscle mass increase: 8–12% across studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexamethasone phenylpropionate
Reactant of Route 2
Reactant of Route 2
Dexamethasone phenylpropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.